1-Allyl-3-hydroxypiperidine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
76787-82-1 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-prop-2-enylpiperidin-3-ol |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(10)7-9/h2,8,10H,1,3-7H2 |
InChI Key |
AJUXUNVJYDFQHG-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCC(C1)O |
Canonical SMILES |
C=CCN1CCCC(C1)O |
Origin of Product |
United States |
Contextualization Within the Hydroxypiperidine Scaffold Landscape
The 3-hydroxypiperidine (B146073) framework is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.net This structural motif is present in a wide array of bioactive molecules and pharmaceutical agents. researchgate.net The hydroxyl group at the C3 position introduces chirality and can significantly influence the biological activity of the molecule. researchgate.net Hydroxypiperidines are recognized as versatile building blocks in organic synthesis, readily convertible into a variety of functionalized compounds. researchgate.net Their derivatives have demonstrated a broad spectrum of pharmacological properties. researchgate.net
The hydroxypiperidine core is a key constituent in numerous natural products and other bioactive compounds. beilstein-journals.org For instance, the 2-substituted 3-hydroxypiperidine scaffold is a core motif in several pharmacologically active natural products. beilstein-journals.org The synthesis of such scaffolds is a significant area of research, with numerous strategies developed to access these valuable structures. beilstein-journals.org
The Role of N Allyl Functionality in Piperidine Chemistry
The N-allyl group attached to the piperidine (B6355638) nitrogen is a valuable synthetic handle in organic chemistry. This functional group can be readily introduced and, more importantly, can be removed or further functionalized, offering a versatile tool for creating diverse molecular architectures. nih.gov The synthesis of N-allyl piperidine derivatives has been described in various contexts, highlighting their utility as chemical intermediates.
The presence of the allyl group allows for a range of chemical transformations. For example, the double bond can participate in various addition reactions, and the entire group can be cleaved under specific conditions to yield the secondary amine. This versatility makes N-allyl substituted piperidines, including 1-Allyl-3-hydroxypiperidine, attractive intermediates in multi-step synthetic sequences.
Structural Features and Stereochemical Considerations of 1 Allyl 3 Hydroxypiperidine
The structure of 1-Allyl-3-hydroxypiperidine combines the key features of its parent scaffolds. The piperidine (B6355638) ring can adopt various conformations, with the chair conformation being the most stable. The substituents on the ring, the allyl group at the nitrogen and the hydroxyl group at C3, can exist in different spatial arrangements, leading to stereoisomerism.
Stereochemistry
The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers, (R)-1-Allyl-3-hydroxypiperidine and (S)-1-Allyl-3-hydroxypiperidine. Furthermore, the relative orientation of the hydroxyl group with respect to other substituents on the piperidine ring can lead to diastereomers, commonly referred to as cis and trans isomers. The stereochemistry of 3-hydroxypiperidines is crucial as different stereoisomers can exhibit distinct biological activities. The stereoselective synthesis of specific isomers is, therefore, a significant challenge and a primary goal for synthetic chemists working in this area. beilstein-journals.org
Synthesis and Spectroscopic Data
While detailed research focused solely on this compound is limited, its synthesis has been mentioned in the context of preparing more complex molecules. For instance, a PhD thesis describes the synthesis of an N-allyl 3-hydroxy piperidine as an intermediate. whiterose.ac.uk The synthesis of a closely related compound, 1-allyl-3a-methyl-3e-hydroxy-6e-(2-benzoyloxyphenyl) piperidone-4, and its derivatives has been reported, with characterization using ¹H-NMR, FT-IR, and mass spectrometry. osti.gov This suggests that standard spectroscopic techniques can be effectively used to characterize the structure of this compound. The expected ¹H-NMR spectrum would show characteristic signals for the allyl group protons, the protons on the piperidine ring, and the hydroxyl proton. The coupling constants between the protons on the piperidine ring would provide valuable information about the conformation of the ring and the relative stereochemistry of the substituents. whiterose.ac.uk
A general approach to synthesizing 3-hydroxypiperidine (B146073) involves the reduction of 3-hydroxypyridine (B118123) or the cyclization of appropriate acyclic precursors. chemicalbook.com The N-allylation of the resulting 3-hydroxypiperidine would then yield the target compound.
Current Research Trajectories and Future Directions in 1 Allyl 3 Hydroxypiperidine Chemistry
Strategies for Piperidine (B6355638) Ring Construction
The formation of the piperidine ring is a key step in the synthesis of this compound and its analogues. Intramolecular cyclization reactions are particularly powerful for this purpose, offering a high degree of control over the stereochemistry of the resulting heterocyclic system.
Intramolecular Cyclization Approaches
Transition metal catalysis has emerged as a cornerstone of modern organic synthesis, providing efficient pathways to complex molecular architectures. Several metals have proven effective in catalyzing the intramolecular cyclization to form piperidine rings.
Gold(I) Catalysis: Gold(I) complexes have been successfully employed in the intramolecular hydroamination of allenes and unactivated olefins to generate piperidine derivatives. organic-chemistry.orgacs.orgacs.org For instance, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective method for forming various cyclic amines. organic-chemistry.org This approach often exhibits broad substrate scope and functional group tolerance. organic-chemistry.org A one-pot synthesis of piperidin-4-ols has been developed involving a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov
Palladium(II) Catalysis: Palladium(II) catalysts are effective in promoting intramolecular hydroamination of unactivated alkenes at room temperature, tolerating acid-sensitive functional groups. mdpi.com A notable application is the enantioselective Pd(II)-catalyzed intramolecular oxidative 6-endo aminoacetoxylation of unactivated alkenes, which yields chiral 3-acetoxylated piperidines. bohrium.com The design of new pyridine-oxazoline (Pyox) ligands with bulky substituents has been shown to be crucial for enhancing the reactivity and enantioselectivity of these reactions. bohrium.com Palladium catalysis has also been utilized in the intramolecular aminocyclization of alkenylamines for the stereoselective construction of functionalized piperidines. oup.com
Rhodium(I) Catalysis: Rhodium-catalyzed hydroamination of unactivated olefins provides an efficient route to piperidines with excellent yields. organic-chemistry.orgacs.org These reactions tolerate a variety of functional groups, including hydroxyl, halo, cyano, and carboalkoxyl groups. organic-chemistry.org A significant development is the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by [Rh(COD)(DPPB)]BF4, which produces 3-arylpiperidines in high yield. organic-chemistry.org Furthermore, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been developed for the synthesis of a variety of chiral piperidines. dicp.ac.cn
Cobalt(II) Catalysis: Cobalt(II) complexes, particularly cobalt(II) porphyrins, are excellent catalysts for C-C bond formation through radical-type carbene-transfer reactions. scispace.com These catalysts have been used for the synthesis of piperidines from linear aldehydes, proceeding via radical cyclization of cobalt(III)-carbene radical intermediates. nih.govnih.govchemrxiv.org While effective, this method can sometimes lead to the formation of linear alkenes as side products. scispace.comnih.govmdpi.com
Iron Catalysis: Iron catalysts offer an eco-friendly and cost-effective alternative for piperidine synthesis. organic-chemistry.org Iron(III) chloride has been used to catalyze the cyclization of β-amino allylic alcohol derivatives to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. organic-chemistry.orgiosrjournals.org This method is believed to proceed through the formation of a carbocation, leading to the thermodynamically more stable cis-isomer. organic-chemistry.orgiosrjournals.org Iron catalysts have also been employed in the N-arylation of piperidines. tandfonline.com
| Catalyst System | Substrate Type | Product | Key Features |
| Gold(I) Complexes | N-allenyl carbamates, unactivated olefins | Substituted piperidines | Broad substrate scope, mild conditions. organic-chemistry.org |
| Palladium(II) Complexes | Unactivated alkenes | 3-Acetoxypiperidines | Enantioselective, requires specific ligands. bohrium.com |
| Rhodium(I) Complexes | Unactivated olefins, vinylarenes | Substituted piperidines | High yields, anti-Markovnikov selectivity. organic-chemistry.orgorganic-chemistry.org |
| Cobalt(II) Porphyrins | Linear aldehydes | Substituted piperidines | Radical mechanism, potential for side products. scispace.comnih.gov |
| Iron(III) Chloride | β-amino allylic alcohols | cis-2,6-Disubstituted piperidines | Eco-friendly, high diastereoselectivity. organic-chemistry.orgiosrjournals.org |
Radical cyclizations provide a powerful method for the formation of C-C bonds and the construction of heterocyclic rings. nih.gov In the context of piperidine synthesis, these reactions often involve the cyclization of an aminyl radical onto a tethered alkene or alkyne.
One notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. acs.org The choice of the radical initiator and reducing agent can significantly influence the diastereoselectivity of the reaction. For example, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been shown to enhance the diastereoselectivity in favor of the trans-piperidine product. acs.orgresearchgate.net This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. acs.org
Cobalt-catalyzed reactions, as mentioned previously, also proceed through radical intermediates. scispace.comnih.govnih.govmdpi.com The mechanism involves the formation of a cobalt(III)-carbene radical, which then undergoes cyclization. nih.govnih.gov These methods have been successfully applied to the synthesis of various substituted piperidines. scispace.commdpi.com
| Radical Precursor | Reagent/Catalyst | Product Diastereoselectivity | Reference |
| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | trans/cis from 3:1 to 6:1 | acs.org |
| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | up to 99:1 trans | acs.orgresearchgate.net |
| Linear amino-aldehydes | Cobalt(II) catalyst | Good yields, formation of alkene byproduct | mdpi.com |
The aza-Prins cyclization is a versatile and direct method for the synthesis of substituted piperidines, particularly trans-2,4-disubstituted derivatives. thieme-connect.com This reaction involves the coupling of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid. thieme-connect.comthieme-connect.com
The reaction proceeds through the formation of an N-acyliminium ion intermediate, which then undergoes an intramolecular electrophilic attack by the alkene. researchgate.netresearchgate.net The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions. For instance, the use of chiral auxiliaries on the homoallylic amine has enabled the synthesis of enantiopure piperidines. thieme-connect.comacs.orggre.ac.uk
Recent advancements have expanded the scope of the aza-Prins cyclization to include ketone substrates, providing access to piperidines with tetrasubstituted carbon stereocenters. rsc.orgorcid.org The reaction has also been successfully applied to the synthesis of various natural products and their analogues. thieme-connect.comnih.gov
| Amine Substrate | Carbonyl Partner | Catalyst/Promoter | Key Outcome |
| Chiral homoallylic amines | Aldehydes | Lewis/Brønsted acid | Enantiopure piperidines. thieme-connect.comacs.org |
| gem-Disubstituted homoallylic amines | Ketoaldehydes | Not specified | cis-4-Hydroxypiperidines with a C4 quaternary center. rsc.org |
| N-Tosylhomoallylic amine | n-Butyraldehyde | Not specified | 4-Iodopiperidine intermediate for alkaloid synthesis. thieme-connect.com |
| Homoallylic amines | Aldehydes | NHC-Cu(I) complex and ZrCl4 | trans-2-Substituted-4-halopiperidines. mdpi.comresearchgate.net |
Ring-closing metathesis (RCM) has become a powerful and widely used tool for the construction of cyclic systems, including piperidines. organic-chemistry.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene.
RCM has been successfully employed in the synthesis of a variety of piperidine-containing structures, from simple substituted piperidines to complex bicyclic and polycyclic systems. nih.govbeilstein-journals.orgclockss.org The reaction is known for its functional group tolerance and its ability to form rings of various sizes.
A key step in the enantiomeric synthesis of several tobacco alkaloids was the RCM of a diethylenic amine intermediate to form the piperidine ring. nih.gov RCM has also been used to synthesize fused bicyclic systems, although in some cases, unexpected oxidations can occur, leading to the formation of enones instead of the expected cycloalkenes. ub.edu
| Substrate Type | Catalyst | Product | Reference |
| Diethylenic amine | Grubbs' catalyst | Dihydropyridinone | nih.gov |
| Enantiopure hydroxylamines with unsaturated groups | 2nd generation Grubbs' catalyst | Piperidine derivatives | beilstein-journals.org |
| N-Boc protected alkenylamines | Grubbs' catalyst | Tricyclic piperidine derivative | clockss.org |
Electrophilic and acid-mediated cyclizations represent a classical yet effective strategy for the synthesis of piperidine rings. organic-chemistry.org These reactions typically involve the activation of a functional group to generate an electrophilic center, which is then attacked intramolecularly by a nucleophile.
One common approach is the iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide with Oxone, to afford N-tosyl iodopiperidines in good yields. organic-chemistry.org Lewis acids, such as aluminum chloride, can catalyze the aza-Prins cyclization of N-tosyl homoallylamines with carbonyl compounds to provide trans-2-substituted-4-halopiperidines. organic-chemistry.org
Brønsted acids, like hydrochloric acid, can also be used to promote Prins-type cyclizations. nih.gov The diastereoselectivity of these reactions can often be controlled by switching between kinetic and thermodynamic control. For example, Lewis acid-catalyzed cyclizations at low temperatures may favor the kinetically controlled cis-piperidine product, which can then isomerize to the more stable trans-product upon warming. nih.gov Furthermore, Lewis acid-catalyzed ring-opening reactions of semicyclic N,O-acetals can be applied to the stereoselective synthesis of 2,3-cis-substituted piperidines. acs.orgntu.edu.sg
| Cyclization Type | Substrate | Reagent/Catalyst | Product |
| Iodocyclization | Unsaturated tosylamides | Oxone/KI | N-Tosyl iodopiperidines. organic-chemistry.org |
| Aza-Prins Cyclization | N-Tosyl homoallylamine and carbonyl compound | AlCl3 | trans-2-Substituted-4-halopiperidines. organic-chemistry.org |
| Prins Cyclization | Aldehydes with tethered alkenes | Concentrated HCl | cis-3,4-Disubstituted piperidines. nih.gov |
| Carbonyl Ene Cyclization | Aldehydes with tethered alkenes | MeAlCl2 | trans-3,4-Disubstituted piperidines. nih.gov |
Installation of the Allyl Moiety on the Piperidine Nitrogen
Once the 3-hydroxypiperidine (B146073) scaffold is formed, the final step is the introduction of the allyl group onto the nitrogen atom. This can be achieved through direct alkylation or as part of a stereocontrolled strategy.
The most direct method for introducing the allyl group is through N-alkylation. This typically involves reacting the secondary amine of the piperidine scaffold with an allyl halide (e.g., allyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate or sodium hydride in a solvent like DMF. researchgate.net
More advanced and sustainable methods are also emerging. An enzymatic N-allylation has been developed using a one-pot, two-step system that combines a carboxylic acid reductase (CAR) and a reductive aminase (RedAm). nih.gov This biocatalytic system can use renewable acrylic acids to generate an α,β-unsaturated aldehyde in situ, which then undergoes reductive amination with a secondary amine like piperidine to yield the N-allylated product. nih.gov Palladium-catalyzed reactions, such as the decarboxylative allylic alkylation of lactams, also provide a pathway to N-functionalized piperidine precursors. nih.gov
Achieving stereocontrol during the synthesis is crucial when chiral centers are present. Stereocontrolled allylation can be accomplished either by installing the allyl group on a pre-existing chiral scaffold or by using a chiral auxiliary or catalyst during the ring-forming process itself.
One strategy involves the stereoselective alkylation of a cyclic β-amino ester, where existing stereocenters on the ring direct the approach of the alkylating agent with complete stereocontrol. rsc.org In another approach, the highly diastereocontrolled synthesis of piperidine alkaloids has been achieved using a Barbier-type allylation of a chiral imine as a key step, which installs a side chain that can be later modified. ias.ac.in
Asymmetric allylation, such as the Brown allylation using B-allyldiisopinocampheylborane, is a powerful tool for the stereoselective introduction of an allyl group into a molecule during its synthesis, a key step in the total synthesis of several piperidine alkaloids. researchgate.net Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine (B92270) derivatives with boronic acids can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. organic-chemistry.org
Stereoselective and Enantioselective Synthesis of 3-Hydroxypiperidine Derivatives
Achieving stereochemical control is a paramount challenge in the synthesis of substituted piperidines. The development of methods to selectively produce a single enantiomer or diastereomer is essential for creating potent and specific bioactive molecules.
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to build complex chiral molecules. This approach transfers the inherent stereochemistry of the starting material to the final product, avoiding the need for chiral resolution or asymmetric catalysis in later steps. However, these syntheses can sometimes involve lengthy reaction sequences. tandfonline.com
Common chiral pool sources for 3-hydroxypiperidine scaffolds include:
Amino Acids: L-serine and L-glutamic acid have been used as precursors for the synthesis of 3,4,5-trihydroxypiperidines and (S)-3-hydroxypiperidine, respectively. tandfonline.comresearchgate.net
Carbohydrates: Sugars like D-glucose and 2-deoxy-D-ribose provide a rich source of stereocenters. rsc.org For instance, a process for synthesizing (2R, 3S)-3-hydroxypipecolic acid uses D-glucose in its enantiomerically pure form as the starting point. google.com
These natural products serve as versatile building blocks, with their existing stereocenters guiding the formation of the chiral piperidine ring. researchgate.net
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chirality through the use of small amounts of a chiral catalyst.
Enzyme-mediated Bioreduction: Biocatalysis, particularly the use of ketoreductase (KRED) enzymes, has emerged as a highly efficient and green method for producing enantiomerically pure 3-hydroxypiperidines. mdpi.com The asymmetric reduction of a prochiral ketone, such as N-Boc-piperidin-3-one, is a common strategy. researchgate.netresearchgate.net These reactions are prized for their mild conditions, high yields, and exceptional enantioselectivity. researchgate.net
Key features of this approach include:
High Enantioselectivity: Various KREDs, such as ChKRED03 from Chryseobacterium sp. CA49 and carbonyl reductases from Rhodococcus erythropolis, have been shown to reduce N-Boc-3-piperidone to the corresponding (S)-alcohol with greater than 99% enantiomeric excess (% ee). researchgate.netresearchgate.net
Cofactor Regeneration: The reactions require a nicotinamide (B372718) cofactor (NADH or NADPH). derpharmachemica.com Due to the high cost of these cofactors, a regeneration system is typically employed. A common method involves using a second enzyme, glucose dehydrogenase (GDH), with glucose as a co-substrate to continuously regenerate the active cofactor. mdpi.comresearchgate.net
Process Optimization: Research has focused on optimizing reaction conditions, including temperature (often optimal around 30-40°C), pH (typically neutral), and substrate loading, with successful scaling up to 100 g/L. researchgate.netresearchgate.netderpharmachemica.com Whole-cell biocatalysts, like Baker's yeast, offer a low-cost alternative. derpharmachemica.com
Table 1: Examples of Enzyme-Mediated Bioreduction for (S)-N-Boc-3-hydroxypiperidine Synthesis
| Enzyme System | Substrate | Cofactor System | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ketoreductase (KRED) ChKRED03 | N-Boc-piperidin-3-one | NADPH / GDH | Complete conversion | >99% | researchgate.net |
| Recombinant KRED | N-Boc-piperidin-3-one | Not specified | High | >99% | researchgate.net |
| Carbonyl reductase (ReCR) from Rhodococcus erythropolis | N-Boc-3-piperidone | NADH | High | Strict (S)-selectivity | researchgate.net |
| Baker's Yeast (whole cell) | N-1-Boc-3-piperidone | Internal cofactor regeneration | 90-95% | High | derpharmachemica.com |
Organocatalysis: Organocatalysis uses small, metal-free organic molecules to catalyze asymmetric transformations. For 3-hydroxypiperidine synthesis, several strategies have been developed:
Proline-Catalyzed Reactions: L-proline can be used to catalyze reactions like the α-aminooxylation of aldehydes, which serves as a key step in a concise synthesis of (S)-3-hydroxypiperidine with high enantiomeric purity (97% ee). tandfonline.comresearchgate.net Proline has also been used in asymmetric Mannich reactions to create precursors for substituted piperidinones. ru.nl
Brønsted Acid Catalysis: Chiral Brønsted acids, such as binol phosphates, have been successfully used to catalyze the enantioselective reduction of pyridines, yielding tetrahydropyridine (B1245486) derivatives with excellent enantioselectivities (up to 92% ee). dicp.ac.cn
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. Diastereoselective reductions of substituted piperidinones are a common method for establishing the desired 3-hydroxy stereocenter relative to other substituents on the ring.
The choice of reducing agent is critical in determining the stereochemical outcome. For example, the reduction of a ketone precursor can lead to either syn or anti diastereomers.
L-Selectride has been shown to be highly effective in producing syn diastereomers. In the reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones, L-Selectride provides the corresponding syn-diol with high diastereoselectivity. nih.gov Similarly, the reduction of N-benzyl-2-phenyl-3-oxopiperidinium with L-selectride afforded the syn-3-hydroxypiperidine as a single diastereomer. whiterose.ac.uk
Sodium borohydride (B1222165) (NaBH₄) often provides lower diastereoselectivity. The reduction of a 2-phenyl-3-oxopiperidine derivative with NaBH₄ resulted in an 88:12 mixture of anti and syn diastereomers, highlighting the superior control offered by bulkier reagents like L-Selectride. whiterose.ac.uk
Table 2: Diastereoselective Reduction of Substituted Piperidinones
| Substrate | Reducing Agent | Major Diastereomer | Diastereomeric Ratio/Selectivity | Reference |
|---|---|---|---|---|
| (5S,6RS)-6-Alkyl-5-benzyloxy-6-hydroxy-2-piperidinone | L-Selectride | syn | High syn-diastereoselectivity | nih.gov |
| N-benzyl-2-phenyl-3-oxopiperidinium | L-Selectride | syn | Single diastereomer | whiterose.ac.uk |
| N-benzyl-2-phenyl-3-oxopiperidinium | NaBH₄ | anti | 88:12 (anti:syn) | whiterose.ac.uk |
Green Chemistry and Sustainable Synthetic Routes for this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and related compounds, this involves developing catalyst-free, solvent-free, and energy-efficient methodologies.
Performing reactions without catalysts and solvents minimizes waste, simplifies purification, and reduces environmental impact. While specific examples for the direct synthesis of this compound are not prevalent, related transformations demonstrate the feasibility of this approach.
Solvent-Free Synthesis: The synthesis of 4-hydroxy-2-pyridones has been achieved by reacting an aromatic aldehyde and a secondary amine under solvent-free and catalyst-free conditions at room temperature. ajchem-a.com
Water as a Green Solvent: Water has been used as an efficient medium for catalyst-free reactions, such as the vinylogous Henry reaction to produce 3-substituted-3-hydroxy isoxazole–oxindole hybrids, showcasing its potential to replace volatile organic solvents. researchgate.net
Claisen Rearrangement: The Claisen rearrangement of allyl phenyl ethers, a reaction analogous to transformations that could be used in piperidine synthesis, has been investigated under solvent-free and catalyst-free conditions. sioc-journal.cn
Microwave irradiation has become a valuable tool in green chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. sioc-journal.cn This is due to the efficient energy transfer directly to polar molecules. researchgate.netresearchgate.net
For the synthesis of N-allyl derivatives, microwave assistance offers significant advantages:
Reduced Reaction Times: The synthesis of quinoline (B57606) thiosemicarbazones was accelerated from 0.5–2 hours under conventional reflux to just 3–5 minutes using microwave irradiation. mdpi.com Similarly, a one-pot cascade reaction to form allylic amides was completed in 10 minutes with microwave heating. nih.gov
Solventless Conditions: The N-allylation of N-methylimidazole to form an ionic liquid was successfully performed in a fast and efficient manner via solventless microwave irradiation in a sealed vessel. researchgate.netresearchgate.net This provides a strong model for the N-allylation of 3-hydroxypiperidine.
Improved Efficiency: In the Claisen rearrangement of allyl phenyl ethers, reaction rates under microwave heating were found to be 5 to 10 times higher than those under conventional heating at the same temperature. sioc-journal.cn
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Heterocycle Functionalization
| Reaction | Conventional Method | Microwave-Assisted Method | Advantage | Reference |
|---|---|---|---|---|
| Synthesis of Quinoline Thiosemicarbazones | 0.5 - 2 hours (reflux) | 3 - 5 minutes | Drastic reduction in reaction time | mdpi.com |
| N-allylation of N-methylimidazole | Several hours (reflux) | 10 minutes (100°C) | Faster, solvent-free, high yield | researchgate.netresearchgate.net |
| Claisen Rearrangement of Allyl Phenyl Ethers | 5-10x slower rate | 5-10x faster rate | Significant rate acceleration | sioc-journal.cn |
Ultrasonic Irradiation Applications
While specific literature on the direct ultrasonic-assisted synthesis of this compound is not prominent, the methodology has been successfully applied to a variety of related piperidine-based structures. Research has demonstrated its efficacy in multicomponent reactions for creating highly substituted piperidines and in the synthesis of complex heterocyclic systems incorporating a piperidine ring. nih.govresearchgate.net
For instance, one study details the ultrasound-assisted, one-pot, three-component synthesis of 1,2,3,4,6-pentasubstituted piperidines using aromatic aldehydes, aromatic amines, and ethyl acetoacetate (B1235776) with a sulfated tin oxide catalyst. researchgate.net This approach highlights the ability of sonication to facilitate the formation of multiple C-C and C-N bonds in a single step. researchgate.net Another application involves the synthesis of piperidinyl-quinoline acylhydrazones, where ultrasound was used to conjugate 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides, achieving excellent yields in just 4–6 minutes. mdpi.com Similarly, researchers have synthesized 1-(2-hydroxy-phenyl)-3-piperidin-1-yl-propenones from 3-formyl chromones and piperidine, demonstrating the utility of ultrasound in facilitating aza-Michael addition followed by ring opening. researchgate.net
These examples underscore the potential of ultrasonic irradiation as a green and efficient method. The significant reduction in reaction times and often improved yields, as summarized in the table below, present a compelling case for its application in the synthesis of piperidine derivatives. The principles could readily be adapted to the N-allylation of 3-hydroxypiperidine to form the target compound.
Table 1: Examples of Ultrasonic-Assisted Synthesis of Piperidine-Related Structures
| Reactants | Catalyst/Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Aromatic aldehydes, Aromatic amines, Ethyl acetoacetate | Sulfated Tin Oxide (STO), Ethanol, Ultrasound | 1,2,3,4,6-Pentasubstituted piperidines | One-pot, three-component reaction; formation of 4 C-C and 2 C-N bonds. | researchgate.net |
| Piperidine-based compound, Malononitrile | Piperidine (catalyst), Ethanol, 80°C, 4h, Ultrasound | 4,6-Diamino-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | Achieved a high yield of 82%. | tandfonline.com |
| 3-Formyl chromones, Piperidine | Ultrasound | 1-(2-hydroxy-phenyl)-3-piperidin-1-yl-propenone | Aza-Michael addition followed by base-catalyzed deformylative pyran ring opening. | researchgate.net |
Flow Chemistry in Piperidine Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, has gained significant traction as an alternative to conventional batch processing. wiley-vch.de This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. organic-chemistry.org The high surface-area-to-volume ratio in microreactors enables efficient heat and mass transfer, often resulting in dramatically reduced reaction times, higher yields, and improved selectivity. wiley-vch.denih.gov
The synthesis of piperidine scaffolds has been a fertile ground for the application of flow chemistry. While direct reports on the flow synthesis of this compound are scarce, numerous studies on related structures demonstrate the technology's vast potential. A notable example is the rapid and highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. organic-chemistry.orgacs.org This continuous flow protocol achieves good yields (>80%) and high diastereoselectivities (>90:10 dr) within minutes, a significant improvement over batch processes. organic-chemistry.org
Flow chemistry has also been integrated with other advanced technologies like electrochemistry and photochemistry. Researchers have developed a flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines, where an anodic methoxylation of N-formylpiperidine occurs in a microfluidic electrolysis cell. nih.gov This method allows for the efficient and scalable introduction of C-nucleophiles at the 2-position. nih.gov Another innovative approach combines biocatalysis with flow photochemistry for the synthesis of enantiopure fluoropiperidines, showcasing the modularity and power of continuous processing. acs.org These processes highlight the capability of flow systems to handle reactive intermediates and hazardous reagents safely and efficiently, often generating them in situ to be consumed immediately. wiley-vch.de
The adaptability of flow chemistry makes it an attractive platform for the multi-step synthesis of complex pharmaceutical intermediates. acs.org The synthesis of this compound, for instance, could be envisioned as a two-step flow process: first, the synthesis of the 3-hydroxypiperidine core, followed by an in-line N-allylation step, potentially eliminating the need for isolation of the intermediate.
Table 2: Applications of Flow Chemistry in the Synthesis of Piperidine Derivatives
| Reaction Type | Key Features | Product Type | Advantages Noted | Reference |
|---|---|---|---|---|
| Diastereoselective Addition | N-(tert-butylsulfinyl)-bromoimine + Grignard reagents | α-Chiral piperidines | Rapid (minutes), high yield (>80%), excellent diastereoselectivity (>90:10 dr), scalable. | organic-chemistry.orgacs.org |
| Electroreductive Cyclization | Imine + Terminal dihaloalkanes in a microreactor | Piperidine and pyrrolidine (B122466) derivatives | Efficient reduction at the cathode, good yields compared to batch, preparative scale via continuous electrolysis. | researchgate.net |
| Flow Electrochemistry | Anodic methoxylation of N-formylpiperidine | 2-Substituted N-(methyl-d)piperidines | Efficiently generates a precursor for C-nucleophile introduction; readily scalable. | nih.gov |
| Biocatalysis and Photochemistry | Biocatalytic desymmetrization followed by flow photochemical decarboxylative fluorination | Enantiopure fluoropiperidines | Combination of biocatalysis and photochemistry in a continuous flow setup. | acs.org |
Reactions at the Allyl Group
The alkene of the allyl group is a site of rich chemical reactivity, susceptible to additions, rearrangements, and oxidative cleavages.
The hydroboration-oxidation of the terminal alkene in this compound provides a reliable method for the anti-Markovnikov hydration of the double bond. This two-step process typically involves the reaction of the alkene with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide and a base. libretexts.org
This reaction extends the side chain of the molecule and introduces a primary alcohol, which can be used for further functionalization. The reaction proceeds without rearrangement, which is a key advantage of this method. thieme-connect.com
Table 1: Hydroboration-Oxidation of this compound
| Reactant | Reagents | Major Product |
|---|
Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal-carbene complexes, typically containing ruthenium or molybdenum. apexmolecular.comlibretexts.org The allyl group of this compound can participate in various types of olefin metathesis, including ring-closing metathesis (RCM) and cross-metathesis (CM).
The presence of the allylic hydroxyl group can have an activating effect on the metathesis reaction. beilstein-journals.org This enhancement is thought to occur through hydrogen bonding between the hydroxyl group and the catalyst, which can accelerate the rate of reaction. beilstein-journals.org
In cross-metathesis, the allyl group reacts with another olefin to create a new, substituted alkene. The success of this reaction depends on the relative reactivity of the olefins and the choice of catalyst. For instance, reaction with a partner olefin like an acrylic ester in the presence of a Grubbs catalyst would yield a new C-C bond, elongating the allyl chain with an ester functionality.
Ring-closing metathesis can be employed if another alkene is present in the molecule. For example, if the hydroxyl group of this compound is first acylated with an olefin-containing acyl chloride (e.g., acryloyl chloride), the resulting diene can undergo RCM to form a fused or bridged bicyclic piperidine derivative. researchgate.net This strategy is a common approach for synthesizing complex heterocyclic frameworks. researchgate.net
Table 2: Representative Olefin Metathesis Reactions
| Reaction Type | Reactants | Catalyst | Potential Product Class |
|---|---|---|---|
| Cross-Metathesis | This compound, Alkene Partner (R-CH=CH₂) | Grubbs or Schrock Catalyst | Substituted Alkenylpiperidines |
The double bond of the allyl group can be readily converted to an epoxide using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This reaction forms 1-(oxiran-2-ylmethyl)-3-hydroxypiperidine. Epoxides are highly valuable synthetic intermediates due to the strain of the three-membered ring, which makes them susceptible to ring-opening by a wide range of nucleophiles. wikipedia.org
The subsequent ring-opening of the epoxide can be performed under acidic, basic, or neutral conditions. The regioselectivity of the attack depends on the conditions and the nucleophile used.
Basic or Neutral Conditions: Nucleophilic attack generally occurs at the less sterically hindered terminal carbon of the epoxide. thieme-connect.com For example, reaction with an amine would yield an amino alcohol.
Acidic Conditions: Under acidic conditions, the reaction proceeds via a protonated epoxide intermediate. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
This two-step sequence allows for the introduction of a wide variety of functional groups at the side chain, including amines, azides, thiols, and others, leading to di-functionalized piperidine derivatives. thieme-connect.comresearchgate.net
The alkene in the allyl group can also undergo radical addition reactions. These reactions are typically initiated by a radical initiator (e.g., AIBN) or photochemically. nih.gov A variety of radical species can be added across the double bond. For instance, the addition of a thiol (thiol-ene reaction) or a polyhalogenated alkane can proceed with high efficiency.
Recent advances have enabled the functionalization of alkenes with radicals generated from C-H bonds. nih.gov Photoredox catalysis can be used to generate alkyl radicals that add to the alkene, leading to the formation of new carbon-carbon bonds. nih.gov This allows for the coupling of the allyl group with a wide range of organic fragments under mild conditions. The regioselectivity of radical addition to the terminal alkene typically results in the radical species adding to the terminal carbon to form the more stable secondary radical intermediate, which is then trapped.
Reactions at the Hydroxyl Group
The secondary hydroxyl group at the C-3 position of the piperidine ring is another key site for functionalization, most notably through oxidation.
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-allylpiperidin-3-one. A variety of standard oxidation protocols can be employed to achieve this transformation. Common methods include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), Dess-Martin periodinane (DMP) oxidation, or oxidation with chromium-based reagents like pyridinium chlorochromate (PCC). uni-regensburg.de
The resulting 3-piperidone is a versatile intermediate. uni-regensburg.deacs.org The ketone functionality can undergo a host of subsequent reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, providing access to a wide array of 3-substituted piperidine derivatives. The conversion to the piperidinone is often a key step in the synthesis of various alkaloids and pharmacologically active compounds. acs.org
Table 3: Oxidation of this compound
| Reagent System | Reaction Name | Product |
|---|---|---|
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | 1-Allylpiperidin-3-one |
| Dess-Martin Periodinane | DMP Oxidation | 1-Allylpiperidin-3-one |
Etherification and Esterification
The hydroxyl group at the C3 position of this compound serves as a key functional handle for introducing a variety of substituents through etherification and esterification reactions. These transformations are fundamental in modifying the steric and electronic properties of the molecule, which can be crucial for its biological activity and further synthetic utility.
Etherification:
The formation of ethers from this compound can be achieved under standard Williamson ether synthesis conditions. For instance, reaction with benzyl (B1604629) halides in the presence of a suitable base affords the corresponding benzyl ether. The choice of base and solvent is critical to optimize the yield and minimize side reactions. A related compound, 1-allyl-3-(3-methoxyphenyl)-3-methylpiperidine, has been synthesized, demonstrating the feasibility of ether functionalities on the piperidine ring system. google.com
Esterification:
Esterification of the 3-hydroxyl group is another common transformation. This can be accomplished by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. For example, the synthesis of 1-allyl-3-(3-hydroxy-phenyl)-2-methyl-piperidine-3-carboxylic acid ethyl ester highlights the formation of an ester group within a substituted piperidine structure. nih.gov The preparation of esters of 1-hydroxypiperidines has been extensively studied, with methods developed to ensure high purity and optical integrity of the products. rsc.org The use of condensing agents can also facilitate the esterification process. google.com
The following table summarizes representative etherification and esterification reactions involving hydroxypiperidine scaffolds.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Benzyl bromide, NaH | 1-Allyl-3-(benzyloxy)piperidine | Etherification |
| This compound | Acetic anhydride (B1165640), Pyridine | 1-Allyl-3-acetoxypiperidine | Esterification |
| 1-Methyl-4-hydroxypiperidine | Di-n-butyl acetic acid chloride | 1-Methyl-4-hydroxypiperidine ester of di-n-butyl acetic acid | Esterification |
| (S)-N-Boc-3-hydroxypiperidine | - | Key intermediate for Imbruvica | Esterification (as part of a larger synthesis) nih.gov |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the C3 position.
In a broader context of hydroxypiperidines, nucleophilic ring-opening of epoxides is a common strategy to introduce amino and other nucleophilic groups. For example, the reaction of 1-aralkyl-3,4-epoxypiperidines with amines in protic solvents leads to 3-amino-piperidin-4-ols. researchgate.net This highlights the potential for similar reactivity patterns in related systems. The stereoselective reaction of 3-hydroxy-piperidine N-acyliminium ions with nucleophiles is a key step in the synthesis of natural products like febrifugine. researchgate.net Asymmetric nucleophilic reactions catalyzed by BF3·Et2O on 3-silyloxypiperidine N,O-acetals have also been developed for the synthesis of complex molecules. researchgate.netmolaid.com
Palladium-catalyzed allylic substitution reactions represent another class of nucleophilic substitutions relevant to the allyl group. libretexts.org While not directly involving the 3-hydroxy group, these reactions are crucial for modifying the N-allyl moiety.
Reactions at the Piperidine Nitrogen
The tertiary amine of the piperidine ring is a site of significant reactivity, allowing for deallylation, quaternization, and various N-functionalization reactions.
Deallylation Strategies
The N-allyl group is often employed as a protecting group for the piperidine nitrogen. Its removal, or deallylation, is a critical step in many synthetic sequences. Several methods exist for this transformation.
One common approach involves isomerization of the allyl group to the corresponding enamine, which is then readily hydrolyzed. This can be achieved using transition metal catalysts. A nickel hydride-catalyzed method has been shown to be effective for the deallylation of both O- and N-allyl groups. organic-chemistry.org This process involves a nickel-catalyzed double-bond migration followed by Brønsted acid-induced hydrolysis. organic-chemistry.org Another method utilizes iodine in polyethylene (B3416737) glycol-400 for a rapid and selective deallylation of allyl ethers and esters under mild conditions. rsc.org
A method for the selective N-dealkylation of tertiary amines using propargyl chloroformate has also been reported. researchgate.net This method demonstrates selectivity with the order of cleavage being benzyl > allyl > isopropyl > methyl. researchgate.net
Quaternization and Amine Derivatization
The nitrogen atom of this compound can be quaternized by reaction with alkyl halides. This reaction introduces a positive charge on the nitrogen and can significantly alter the compound's properties. The diastereoselectivity of N-quaternization of piperidines has been a subject of study. ualberta.ca
Further derivatization of the piperidine nitrogen can lead to a variety of functionalized compounds. For example, the quaternization of the nitrogen in a pyridine ring with methyl iodide, followed by reduction, has been used to synthesize tetrahydropyridinyl-1H-1,2,3-triazole-4-carboxylates. researchgate.net
N-Functionalization and Protecting Group Chemistry
The piperidine nitrogen can be functionalized with various groups to modulate its reactivity or to introduce specific functionalities. The N-allyl group itself is a functionalization, but it can be replaced by other groups. For instance, the Boc (tert-butoxycarbonyl) group is a common protecting group for the piperidine nitrogen, as seen in the synthesis of (S)-N-Boc-3-hydroxypiperidine. nih.gov N-functionalization can also involve the introduction of groups that direct further reactions or are part of the final desired structure. The direct functionalization of the N-H bond in piperidine has been achieved via an azomethine ylide route. rsc.org
Ring Transformations Involving the Piperidine Core
The piperidine ring of this compound can undergo various transformations, leading to the formation of different heterocyclic systems. These reactions often involve ring-opening, ring-expansion, or intramolecular cyclizations.
For instance, ring expansion of azetidines has been used as a method to synthesize piperidinones. ugent.be Specifically, cis-2-(2-bromo-1,1-dimethylethyl)azetidines can be transformed into 5,5-dimethylpiperidin-4-ones. ugent.be Ring expansion of hydroxy pyrrolidines via an aziridinium (B1262131) ion intermediate is another route to synthesize 3-hydroxy piperidines. whiterose.ac.uk
Ring-closing metathesis (RCM) is a powerful tool for constructing piperidine rings and can also be used to create bicyclic systems from appropriately substituted piperidines. clockss.org For example, 1,3-bis(allyl)piperidine can undergo RCM to form a bicyclic precursor to the alkaloid (-)-lasubine. clockss.org
Ring-opening transformations of related heterocyclic systems can also lead to piperidine derivatives. For example, the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] organic-chemistry.orgru.nloxazine-1,8-diones can be used to construct polycyclic pyridones. nih.gov
Ring Expansion Methodologies
The synthesis of the this compound scaffold is often achieved through the ring expansion of smaller N-heterocyclic precursors, primarily substituted pyrrolidines. This approach is a versatile and widely utilized strategy for constructing the 3-hydroxypiperidine core. The general principle involves the generation of a reactive intermediate, such as an aziridinium ion, from a pyrrolidine derivative, which then undergoes a regioselective ring-opening to form the more stable six-membered piperidine ring.
One of the most common methods involves the ring expansion of N-alkylated prolinols (2-hydroxymethylpyrrolidines). whiterose.ac.ukresearchgate.net This transformation can be initiated by treating the prolinol with reagents like trifluoroacetic anhydride (TFAA) and triethylamine (Et3N), followed by a base such as sodium hydroxide (B78521) (NaOH). researchgate.netnih.gov This process is highly general and accommodates various N-alkyl groups, including the N-allyl group. researchgate.net For instance, the ring expansion of N-allyl-2-(hydroxymethyl)pyrrolidine (a substituted prolinol) directly yields this compound. whiterose.ac.uk The reaction proceeds via the formation of a bicyclic aziridinium ion intermediate, which is then nucleophilically opened to furnish the 3-hydroxypiperidine product. whiterose.ac.uk
The enantioselectivity of this ring expansion is a significant aspect, allowing for the synthesis of specific stereoisomers of this compound. Starting from enantiomerically pure prolinols, derived from sources like L-proline, allows for the production of 3-hydroxypiperidines with high enantiomeric excess. researchgate.netnih.gov In one documented synthesis, an enantioselective ring enlargement of a substituted prolinol to a 3-hydroxypiperidine was achieved with a diastereomeric excess greater than 95%. arkat-usa.org
Detailed research findings have demonstrated the efficiency of this methodology. For example, the treatment of N-benzylprolinol with TFAA and Et3N in refluxing tetrahydrofuran (B95107) (THF), followed by NaOH, resulted in the corresponding 3-hydroxypiperidine in 63% yield and with a 95% enantiomeric excess. researchgate.net A similar standard ring expansion to produce N-allyl-3-hydroxy piperidine has been reported with a yield of 83%. whiterose.ac.uk These findings underscore the utility of ring expansion reactions in providing access to the this compound scaffold. A novel class of boronic acid-based arginase inhibitors, which are piperidine derivatives, has been developed using a ring expansion approach starting from D-hydroxyproline, eliminating the need for costly chiral resolution. nih.gov
Table 1: Examples of Ring Expansion Reactions to form 3-Hydroxypiperidines
| Precursor | Reagents and Conditions | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference |
| N-Benzylprolinol | i. TFAA, Et3N, reflux, THF; ii. NaOH | N-Benzyl-3-hydroxypiperidine | 63% | 95% ee | researchgate.net |
| Substituted Prolinol | i. TFAA, Et3N, THF; ii. NaOH | 3-Hydroxypiperidine derivative | 95% | >95% de | arkat-usa.org |
| syn-N-Allyl-2-(1-hydroxypropyl)pyrrolidine | Standard ring expansion | syn-N-Allyl-3-hydroxy-2-propylpiperidine | 83% | Not Reported | whiterose.ac.uk |
| D-Hydroxyproline derivative | Ring expansion | Boronic acid-based piperidine derivative | Not Reported | Not Applicable (chiral source) | nih.gov |
Ring Contraction Methodologies
While the ring expansion of pyrrolidines is a primary method for synthesizing this compound, the reverse transformation, the ring contraction of the piperidine ring, is less commonly documented for this specific compound. However, several methodologies exist for the ring contraction of the general piperidine scaffold, which could potentially be applied to this compound or its derivatives to yield smaller N-heterocycles like pyrrolidines.
One potential strategy is through an oxidative rearrangement. A method has been developed for the ring contraction of N-H piperidines to pyrrolidines using a hypervalent iodine(III) reagent, phenyliodine diacetate (PhI(OAc)2). wiley.comresearchgate.net This reaction proceeds through the formation of an iminium ion intermediate, which is then trapped by a nucleophile to yield the pyrrolidine derivative. wiley.com Although this has been demonstrated on N-H piperidines, adaptation of this method to an N-allyl system would be a conceivable synthetic route. A common strategy for converting piperidines to pyrrolidines involves forming a bicyclic aziridinium ion from a piperidine that has a leaving group at the 3-position. wiley.com Subsequent ring-opening by a nucleophile leads to the corresponding pyrrolidine. wiley.com
Another approach is the Favorskii rearrangement, which is a well-known method for the ring contraction of cyclic α-halo ketones. nrochemistry.comnumberanalytics.com To apply this to this compound, a two-step process would be necessary: first, the oxidation of the 3-hydroxy group to a ketone, followed by halogenation at the α-position (C2 or C4). The resulting α-halo-N-allyl-3-piperidone could then undergo a base-catalyzed Favorskii rearrangement to yield a substituted N-allyl-pyrrolidine-2-carboxylic acid derivative. scribd.com The reaction of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine with piperidine has been shown to result in a pyrroline (B1223166) derivative via a Favorskii rearrangement, demonstrating the feasibility of this pathway for piperidine ring systems. nih.gov
Additionally, photochemical methods, such as the Norrish Type II reaction, have been utilized for the ring contraction of α-acylated piperidines to yield cyclopentane (B165970) derivatives. nih.gov This specific method, however, requires the introduction of an acyl group at the 2-position of the piperidine ring and results in a carbocycle rather than a smaller N-heterocycle. More recent developments have shown that N-substituted piperidines can be selectively converted to pyrrolidin-2-ones or 3-iodopyrroles through a cascade reaction, offering another potential, albeit complex, pathway for the transformation of the piperidine ring. rsc.org
Table 2: Potential Methodologies for Piperidine Ring Contraction
| Methodology | Starting Material Type | Reagents | Product Type | Reference |
| Oxidative Rearrangement | N-H Piperidine | PhI(OAc)2, Nucleophile (e.g., NaBH4) | Pyrrolidine | wiley.comresearchgate.net |
| Favorskii Rearrangement | α-Halo Cyclic Ketone | Base (e.g., alkoxide, hydroxide) | Cyclic Carboxylic Acid Derivative (one carbon smaller) | nrochemistry.comscribd.com |
| Photomediated Norrish Type II | α-Acylated Piperidine | Visible Light | Cyclopentane | nih.gov |
| Cascade Reaction | N-Substituted Piperidine | Oxidant and Additive dependent | Pyrrolidin-2-one or 3-Iodopyrrole | rsc.org |
This compound as a Building Block in Organic Synthesis
This compound is a versatile scaffold in organic synthesis due to its bifunctional nature. The hydroxyl and allyl groups provide two distinct points for chemical modification, allowing for the construction of a wide array of more complex molecules. researchgate.net The piperidine ring itself is a common motif in many biologically active compounds and natural products. researchgate.netbeilstein-journals.org
The synthetic utility of this compound is demonstrated in its use in various reactions. For instance, the allyl group can participate in cross-metathesis reactions, enabling the introduction of diverse substituents. ru.nl Subsequent deprotection of the resulting olefins can yield a range of 2,3-disubstituted piperidines. ru.nl The hydroxyl group can be used for further functionalization or can influence the stereochemical outcome of reactions on the piperidine ring.
Moreover, derivatives of 3-hydroxypiperidine are crucial intermediates in the synthesis of pharmaceuticals. For example, (S)-N-Boc-3-hydroxypiperidine is a key chiral intermediate for the synthesis of the anticancer drug ibrutinib. researchgate.net The synthesis of such derivatives often involves the strategic manipulation of the hydroxyl group and the nitrogen atom of the piperidine ring.
The table below showcases examples of reactions where this compound or its close derivatives serve as key building blocks.
| Reaction Type | Reactant(s) | Product Type | Ref |
| Cross-Metathesis | Allyl-substituted piperidine | 2,3-disubstituted piperidines | ru.nl |
| N-Acyliminium Ion Reactions | Six-membered ring N,O-acetals | Substituted 3-hydroxypiperidines | ru.nl |
| Ring Expansion | N-allyl-2-(hydroxymethyl)pyrrolidines | N-allyl-3-hydroxypiperidines | whiterose.ac.ukwhiterose.ac.uk |
| Reductive Amination | N-benzyl pyrrolidines | N-benzyl-3-hydroxypiperidines | whiterose.ac.uk |
Integration into Complex Polycyclic Systems
The this compound scaffold serves as a valuable starting point for the synthesis of complex polycyclic systems. The strategic placement of the allyl and hydroxyl groups allows for intramolecular reactions that can lead to the formation of fused or bridged ring systems. whiterose.ac.uk
One common strategy involves the elaboration of the allyl group and subsequent cyclization onto the piperidine ring or a substituent attached to it. For instance, the allyl group can be functionalized to introduce a reactive moiety that can then participate in an intramolecular cyclization, leading to the formation of a new ring fused to the piperidine core. whiterose.ac.uk
Research has demonstrated the application of enecarbamates, derived from piperidines, in annulative technologies to prepare fused motifs such as bicyclic lactams and oxetanes. whiterose.ac.uk Furthermore, photocatalyzed reactions have been employed to construct spirocyclic systems from enecarbamates. whiterose.ac.uk These examples highlight the versatility of the piperidine scaffold in accessing structurally diverse and three-dimensional polycyclic architectures. whiterose.ac.uk
The table below presents examples of polycyclic systems synthesized from piperidine-based scaffolds.
| Starting Scaffold Type | Reaction Type | Resulting Polycyclic System | Ref |
| Enecarbamates | Annulation | Fused bicyclic lactams, oxetanes | whiterose.ac.uk |
| Enecarbamates | Photocatalysis | Spirocyclic systems | whiterose.ac.uk |
| 3-(ω-carboxylate)-substituted piperidines | Bu2SnO-mediated cyclization | bicyclo[4.3.1]decane and bicyclo[3.3.1]nonane scaffolds | frontiersin.org |
| N-Boc protected spirocyclic 3-furanones | Tosylhydrazone formation and elimination | Spirocyclic dihydrofurans | nih.gov |
Applications in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening. scispace.comcam.ac.uk The this compound scaffold is well-suited for DOS strategies due to its multiple reactive sites that allow for divergent synthesis pathways. frontiersin.org From a single, common intermediate, a multitude of structurally distinct molecules can be accessed by systematically varying the reactions and building blocks employed. scispace.com
The allyl and hydroxyl groups of this compound can be orthogonally functionalized, meaning one group can be reacted selectively without affecting the other. This allows for the introduction of diversity at two different points of the molecule. For example, the hydroxyl group can be modified, followed by a variety of transformations on the allyl group, such as metathesis, epoxidation, or dihydroxylation, to generate a library of compounds with diverse appendages. ru.nl
Furthermore, the piperidine ring itself can be a source of diversity. Ring-opening and ring-expansion reactions can be employed to transform the piperidine core into other heterocyclic systems. whiterose.ac.uk This scaffold-hopping approach, combined with the functionalization of the side chains, can lead to a significant expansion of the chemical space covered by the resulting library. The goal of DOS is to populate chemical space with a broad distribution of complex and diverse structures. units.it
Design of Chemical Libraries based on the this compound Scaffold
A common approach to library synthesis is scaffold-based enumeration, where a core structure (the scaffold) is decorated with a variety of building blocks. chemaxon.com In the case of this compound, the allyl group can be elaborated using a set of diverse olefins via cross-metathesis. The hydroxyl group can be acylated or etherified with a range of carboxylic acids or alcohols. The nitrogen atom can be N-alkylated or N-acylated with a variety of electrophiles. ru.nl
Precursor to Chiral Auxiliaries and Ligands
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com The chiral nature of this compound, which can be synthesized in enantiomerically pure forms, makes it an attractive precursor for the development of new chiral auxiliaries. rsc.org
The hydroxyl group and the nitrogen atom of the piperidine ring can be used to attach the auxiliary to a substrate. The stereocenters on the piperidine ring can then influence the facial selectivity of reactions on the substrate. For example, a chiral piperidine-derived auxiliary could be used to control the stereochemistry of an aldol reaction or a Diels-Alder reaction.
In addition to their use as chiral auxiliaries, chiral piperidine derivatives can also serve as ligands in asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral catalytic species that can promote enantioselective transformations. nih.gov The nitrogen atom and the hydroxyl group of this compound, or derivatives thereof, can act as coordination sites for a metal. The chiral environment created by the piperidine ligand can then induce high levels of enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions. nih.gov The development of new chiral ligands based on the this compound scaffold has the potential to enable new and more efficient methods for the synthesis of enantiomerically pure compounds. rsc.org
Spectroscopic and Advanced Structural Characterization of 1 Allyl 3 Hydroxypiperidine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of 1-Allyl-3-hydroxypiperidine. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are essential for determining connectivity and spatial relationships.
Detailed Research Findings:
¹H NMR: The proton spectrum reveals characteristic signals for the allyl group, including the distinctive multiplets for the vinyl protons and the doublet for the methylene (B1212753) protons attached to the nitrogen. The protons on the piperidine (B6355638) ring appear as a complex series of multiplets, with the proton on the carbon bearing the hydroxyl group (H-3) being a key diagnostic signal.
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. The signals for the allyl group's sp² carbons are observed downfield, while the sp³ carbons of the piperidine ring appear upfield.
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton coupling networks, allowing for the assignment of adjacent protons within the piperidine ring and the allyl group. For instance, the correlation between the H-3 proton and the adjacent H-2 and H-4 protons can be clearly identified.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical analysis. It detects through-space interactions between protons that are in close proximity. For derivatives with substituents, NOESY can distinguish between cis and trans isomers by observing correlations between axial and equatorial protons. For example, a strong NOE between a proton at C-3 and a proton at C-5 would suggest they are on the same face of the ring. The relative stereochemistry can often be confirmed by analyzing the coupling constants (J values) in the ¹H NMR spectrum. rsc.orgipb.pt
Table 5.1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Scaffold Note: Data is illustrative and can vary based on solvent and specific derivative.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-2 | 2.80 - 2.95 (m) | ~55.2 |
| C-3 | 3.60 - 3.75 (m) | ~67.5 |
| C-4 | 1.60 - 1.85 (m) | ~32.1 |
| C-5 | 1.45 - 1.60 (m) | ~22.8 |
| C-6 | 2.65 - 2.80 (m) | ~53.4 |
| N-CH₂ (Allyl) | 3.00 - 3.15 (d) | ~58.9 |
| CH= (Allyl) | 5.80 - 5.95 (m) | ~134.5 |
| =CH₂ (Allyl) | 5.10 - 5.25 (m) | ~117.3 |
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. nih.gov
Detailed Research Findings:
Molecular Ion Peak: In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which is used to confirm the elemental composition with high accuracy. scispace.com
Fragmentation Pathways: The fragmentation of N-substituted piperidine derivatives is well-documented. nih.govscielo.br For this compound, key fragmentation pathways include:
α-Cleavage: The most characteristic fragmentation for N-alkyl piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This involves the loss of the allyl group (C₃H₅•, 41 Da) to generate a stable iminium ion, which often represents the base peak in the spectrum.
Loss of Water: The presence of the hydroxyl group facilitates the neutral loss of a water molecule (H₂O, 18 Da) from the molecular ion, particularly under EI conditions. scielo.br
Ring Opening/Cleavage: Subsequent fragmentation of the piperidine ring can occur, leading to smaller fragment ions. This often involves the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules.
Retro-Diels-Alder (RDA) Reaction: Although less common for saturated piperidines, RDA-type fragmentations can occur in derivatives, leading to predictable ring cleavages.
Table 5.2: Predicted Key Mass Fragments for this compound (MW = 141.22) Note: m/z values correspond to the [M+H]⁺ ion in ESI or the M⁺• ion in EI and their subsequent fragments.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 142 | [C₈H₁₆NO]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 141 | [C₈H₁₅NO]⁺• | Molecular Ion [M]⁺• |
| 124 | [C₈H₁₄N]⁺ | Loss of H₂O |
| 100 | [C₅H₁₀N]⁺ | α-Cleavage (Loss of Allyl radical •C₃H₅) |
| 98 | [C₆H₁₂N]⁺ | Ring fragmentation after loss of allyl group |
| 84 | [C₅H₁₀N]⁺ | Iminium ion from ring cleavage |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the ring |
| 41 | [C₃H₅]⁺ | Allyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, yielding information on bond lengths, bond angles, and torsional angles.
Detailed Research Findings: While a specific crystal structure for this compound is not readily available in public databases, analysis of related piperidine structures provides valuable insights. iucr.org For a suitable crystalline derivative of this compound, X-ray diffraction would confirm:
Conformation: The piperidine ring typically adopts a stable chair conformation. X-ray data would definitively show whether the hydroxyl and allyl groups are in axial or equatorial positions. iucr.org
Intermolecular Interactions: The analysis reveals intermolecular forces, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.
Absolute Stereochemistry: For chiral derivatives, crystallographic analysis using anomalous dispersion can determine the absolute configuration (R/S) of the stereocenters.
Table 5.3: Representative Crystallographic Data for a Substituted Piperidinium Salt Note: This data is illustrative, based on known piperidine structures, to demonstrate the type of information obtained. mdpi.com
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.598 |
| b (Å) | 8.470 |
| c (Å) | 14.893 |
| β (°) | 97.43 |
| Volume (ų) | 1325.7 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.304 |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to detect chromophores.
Detailed Research Findings:
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. rsc.org
O-H Stretch: A broad and strong absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, often broadened by hydrogen bonding.
C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and allyl group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The =C-H stretch of the allyl group appears just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).
C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretching of the allyl group.
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region indicates the C-O stretching of the secondary alcohol.
C-N Stretch: The C-N stretching vibration of the tertiary amine is typically found in the 1020-1250 cm⁻¹ range and may overlap with other absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound does not possess an extended conjugated system or a strong chromophore. The primary electronic transitions are σ → σ* and n → σ*, which occur at high energies. Consequently, the compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm) and would be considered transparent.
Table 5.4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| C-H (Alkene) | Stretch | 3010 - 3095 | Medium |
| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |
| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |
| C-O (Alcohol) | Stretch | 1050 - 1150 | Strong |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium-Weak |
Chromatographic Methods for Isomer Separation and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating isomers and assessing the chemical and chiral purity of this compound.
Detailed Research Findings:
Purity Assessment: Reversed-phase HPLC (RP-HPLC) with a C18 column is a standard method for determining the purity of the compound. A suitable mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is used to elute the compound, which can be detected by a UV detector at a low wavelength (e.g., ~210 nm) or, more universally, by an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). ptfarm.pl
Isomer Separation: Since this compound is a chiral molecule (the C-3 position is a stereocenter), separating its enantiomers ((R) and (S) forms) is critical, especially for pharmaceutical applications.
Chiral HPLC: This is the most common method for enantiomeric separation. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Columns like Chiralpak or Chiralcel, which are based on polysaccharide derivatives, are frequently used in either normal-phase or reversed-phase mode. researchgate.net
Pre-column Derivatization: An alternative approach involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column. nih.gov
Table 5.5: Example Chromatographic Conditions for Purity and Chiral Analysis
| Analysis Type | Method | Column | Mobile Phase | Flow Rate | Detection |
| Purity Assessment | RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid | 1.0 mL/min | UV (210 nm) or MS |
| Chiral Separation | Chiral HPLC | Chiralpak IC (e.g., 250 x 4.6 mm, 5µm) | n-Hexane:Isopropanol (e.g., 95:5 v/v) | 1.0 mL/min | UV (210 nm) |
Computational and Theoretical Investigations of 1 Allyl 3 Hydroxypiperidine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netscirp.org DFT-based calculations are pivotal for gathering key structural information and understanding reaction mechanisms, stability, and electronic properties. nih.gov For 1-Allyl-3-hydroxypiperidine, DFT studies can elucidate the distribution of electron density, identify reactive sites, and quantify various chemical reactivity descriptors.
The electronic properties are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net In a molecule like this compound, the electron density of the HOMO is expected to be concentrated around the nitrogen atom and the oxygen of the hydroxyl group, due to the presence of lone pairs, as well as the π-system of the allyl group. The LUMO would likely be distributed over the allyl group, indicating its susceptibility to nucleophilic attack.
From the energies of HOMO and LUMO, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. nih.govnih.govresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com
Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (IP) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. nih.gov |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. nih.gov |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. nih.gov |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. nih.gov |
This table is generated based on established DFT principles. Specific values for this compound would require dedicated computational analysis.
Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, negative potential regions (red/yellow) would be expected around the nitrogen and oxygen atoms, indicating them as sites for electrophilic attack. Positive potential regions (blue) would be located around the hydrogen atoms, particularly the hydroxyl hydrogen.
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and the relative stability of its different spatial arrangements. mdpi.com The piperidine (B6355638) ring is not planar and typically adopts a chair conformation, which is the most stable arrangement. In this chair form, substituents can be located in either axial or equatorial positions.
For this compound, there are four possible chair conformers resulting from the axial or equatorial placement of the N-allyl and C3-hydroxyl groups. DFT calculations on related piperidine structures have shown that conformers with bulky substituents in the equatorial position are generally lower in energy. acs.org Therefore, the most stable conformer would likely have the N-allyl group in the equatorial position to minimize steric hindrance. The hydroxyl group's preference for an equatorial or axial position can be influenced by other factors, including potential intramolecular hydrogen bonding.
Computational methods like restrained molecular dynamics can be used to study peptide and protein structure and function. nih.gov Similar simulation techniques can be applied to this compound to explore its conformational landscape, including the rotation of the allyl group and the interconversion between different chair and boat conformations. acs.orgmanchester.ac.uk
Table 2: Hypothetical Relative Energies of this compound Conformers
| N-Allyl Position | C3-OH Position | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Equatorial | Equatorial | 0.00 | 75.1 |
| Equatorial | Axial | 0.85 | 18.5 |
| Axial | Equatorial | 2.10 | 3.2 |
| Axial | Axial | 2.50 | 1.2 |
Note: These values are illustrative, based on typical A-values and steric considerations for substituted piperidines. Precise values require specific calculations.
Mechanistic Pathways and Transition State Analysis of this compound Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the structures and energies of transition states. For transformations involving this compound, such as electrophilic addition to the allyl double bond or N-alkylation, DFT calculations can map out the entire reaction pathway.
Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics. For instance, in a hypothetical hydroboration-oxidation of the allyl group, computational analysis could determine the stereoselectivity of the reaction by comparing the activation energies of the transition states leading to different stereoisomers. DFT studies on the fragmentation pathways of related piperidine structures have successfully identified the lowest energy barrier pathways. researchgate.net
The analysis of non-covalent interactions within the transition state structure can also provide insights into the factors that stabilize it and influence the reaction's outcome. researchgate.net These calculations can guide the selection of appropriate reaction conditions and catalysts to achieve desired products.
Non-Covalent Interactions in this compound Systems
Non-covalent interactions are crucial in determining the structure, stability, and molecular recognition processes of molecules. rsc.orgnih.gov In this compound, several types of non-covalent interactions, including hydrogen bonding and interactions involving the alkene π-system, play a significant role. These interactions can be studied using topological analysis (AIM) and reduced density gradient (RDG) calculations. mdpi.com
The presence of a hydroxyl group (a hydrogen bond donor) and a nitrogen atom (a hydrogen bond acceptor) allows this compound to participate in hydrogen bonding. nih.gov These interactions can be either intramolecular or intermolecular.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl group at the C3 position and the nitrogen atom at the N1 position. This would require the piperidine ring to adopt a conformation that brings these two groups into proximity, which could stabilize certain less-favorable conformers.
Intermolecular Hydrogen Bonding: In the solid state or in solution, this compound molecules can form extensive intermolecular hydrogen bond networks. researchgate.netresearchgate.net The hydroxyl group of one molecule can act as a donor to the nitrogen or oxygen atom of a neighboring molecule, leading to the formation of dimers, chains, or more complex three-dimensional structures. nih.gov The formation of these networks significantly influences the physical properties of the compound, such as its melting and boiling points. Computational approaches based on DFT can be used to understand and quantify these hydrogen-bonded networks. ox.ac.uk
The allyl group's double bond provides a region of π-electron density that can participate in specific non-covalent interactions.
C-H···π Interactions: These are weak molecular forces where a C-H bond acts as a weak acid and interacts with a π-system. nih.gov In this compound, intramolecular C-H···π interactions can occur between the C-H bonds of the piperidine ring and the π-electron cloud of the allyl group. researchgate.netrsc.org These interactions, though weak, can contribute to the stability of specific conformations. Intermolecular C-H···π interactions are also possible between molecules.
π-π Interactions: Also known as π-stacking, this interaction occurs between aromatic or other π-systems. nih.govresearchgate.net While this compound itself is not aromatic, its allyl π-system could engage in π-π stacking with aromatic molecules or other unsaturated systems. Such interactions play an important role in stabilizing molecular complexes and controlling selectivity in organic reactions. mdpi.com DFT calculations can be used to evaluate these interactions energetically. rsc.org
Challenges and Future Research Directions in 1 Allyl 3 Hydroxypiperidine Chemistry
Overcoming Synthetic Hurdles in Stereocontrol and Efficiency
A primary challenge in the synthesis of 1-Allyl-3-hydroxypiperidine lies in achieving precise control over its stereochemistry, particularly at the C3 position. The development of enantiomerically pure forms of 3-hydroxypiperidine (B146073) derivatives is crucial, as the biological activity of resulting compounds often depends on a specific stereoisomer.
Current research focuses on developing more direct and efficient asymmetric syntheses. Biocatalytic methods, using enzymes like ketoreductases or whole-cell systems such as Baker's yeast, have shown considerable promise in the enantioselective reduction of N-protected 3-piperidone precursors. mdpi.com These enzymatic methods offer high stereoselectivity under mild conditions, presenting a greener alternative to conventional chemical reductions. mdpi.com The primary hurdle remains the adaptation and optimization of these systems specifically for the N-allyl substituted precursor, ensuring high conversion rates and enantiomeric excess.
Future work must aim to overcome these hurdles by designing streamlined synthetic routes that minimize step count and improve atom economy. This includes the development of stereoselective cyclization strategies and direct asymmetric functionalization of the piperidine (B6355638) ring.
| Synthetic Strategy | Key Challenges | Potential Solutions |
| Classical Resolution | Low theoretical yield (<50%), multi-step process, harsh conditions. | Development of more efficient resolving agents, dynamic kinetic resolution. |
| Catalytic Asymmetric Hydrogenation | Catalyst cost (precious metals), optimization for specific substrates. | Design of novel, cheaper, and more selective chiral catalysts. |
| Biocatalysis (Enzymatic Reduction) | Substrate specificity, enzyme stability and cost, reaction optimization. | Enzyme engineering, co-expression of cofactor regeneration systems, process optimization. mdpi.com |
| Asymmetric Cyclization | Control of multiple stereocenters, availability of starting materials. | Development of novel organocatalytic or metal-catalyzed cyclization reactions. |
Development of Novel Catalytic Systems
The advancement of synthetic routes for this compound is intrinsically linked to the development of innovative catalytic systems. Current syntheses often rely on precious metal catalysts, such as rhodium or palladium, for hydrogenation steps. google.comgoogle.com While effective, the high cost and potential for product contamination by residual metals are significant drawbacks for large-scale production.
A key future direction is the exploration of catalysts based on more abundant and less toxic earth-abundant metals. Furthermore, the field of biocatalysis presents a major opportunity. Asymmetric reduction of N-substituted 3-piperidones using ketoreductases (KREDs) coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase) has proven highly effective for producing chiral 3-hydroxypiperidine derivatives. mdpi.com These enzymatic systems operate under mild, aqueous conditions and can provide exceptional levels of stereoselectivity. The development of novel, robust enzymes through directed evolution or protein engineering could lead to catalysts specifically tailored for the synthesis of (R)- or (S)-1-Allyl-3-hydroxypiperidine with near-perfect enantiomeric excess.
Another promising area is the design of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby improving the sustainability of the process. mdpi.com This could include metal nanoparticles supported on polymers or biopolymers, or immobilized enzymes that offer enhanced stability and reusability. mdpi.com
| Catalyst Type | Advantages | Areas for Future Development |
| Precious Metal Catalysts (e.g., Pd, Rh) | High activity and selectivity in hydrogenation. | Replacement with earth-abundant metal catalysts, improving catalyst recovery and recycling. |
| Biocatalysts (e.g., Ketoreductases) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Improving substrate scope for N-allyl derivatives, enhancing enzyme stability, cost-effective cofactor regeneration. mdpi.com |
| Organocatalysts | Metal-free, often low toxicity. | Development of catalysts for asymmetric synthesis of the piperidine core. |
| Heterogeneous Catalysts | Ease of separation and recyclability, suitable for continuous flow processes. | Design of stable and highly active supported catalysts, including immobilized enzymes. |
Exploration of New Chemical Transformations for the Allyl and Hydroxyl Groups
The synthetic utility of this compound stems from its two reactive functional groups: the N-allyl group and the C3-hydroxyl group. Future research will undoubtedly focus on exploring novel chemical transformations of these groups to access a wider diversity of molecular architectures.
The N-allyl group is a versatile handle for a variety of transformations beyond its simple presence as a protecting group. It can participate in palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Other potential transformations include olefin metathesis, isomerization to the corresponding enamine, hydroformylation, and various oxidative cleavage or addition reactions (e.g., epoxidation, dihydroxylation). These reactions could be used to introduce further complexity or to link the piperidine scaffold to other molecular fragments.
The C3-hydroxyl group is equally important for derivatization. It can be used as a nucleophile in ether or ester formation, or it can be oxidized to the corresponding ketone (1-Allyl-3-piperidone). The hydroxyl group can also act as a directing group, influencing the stereochemical outcome of reactions at adjacent positions on the piperidine ring. nih.gov Stereoinvertive or stereoretentive substitution reactions at the C3 position provide pathways to alternative stereoisomers. nih.gov Exploring reactions that functionalize both the allyl and hydroxyl groups in a single, concerted, or tandem process represents a particularly exciting frontier for creating molecular complexity efficiently.
Integration with Emerging Synthetic Technologies (e.g., Photoredox, Electrochemistry)
Modern synthetic chemistry is being revolutionized by emerging technologies like photoredox catalysis and electrochemistry, which offer unique modes of reactivity under mild conditions. nih.govnih.gov The integration of these technologies into the synthesis and functionalization of this compound presents a significant opportunity.
Photoredox catalysis , which uses visible light to generate reactive radical intermediates, could enable novel C-H functionalization reactions on the piperidine ring, allowing for the direct installation of new substituents without the need for pre-functionalized starting materials. nih.govmdpi.com It could also be applied to transformations of the allyl group, for example, in radical additions or alkoxycarbonylations. nih.gov This approach avoids the use of harsh reagents and high temperatures often associated with traditional radical chemistry. nih.gov
Electrochemistry offers a reagent-free method for oxidation and reduction, using electricity as a "green" oxidant or reductant. rsc.orgrsc.org This technology could be applied to the synthesis of the 3-hydroxypiperidine core via reductive cyclization or to the oxidation of the hydroxyl group to a ketone. Electrochemical methods are highly controllable and scalable, making them attractive for industrial applications. nih.gov The development of electrochemical methods for intramolecular N-N bond formation in related systems highlights the potential for novel cyclization strategies. nih.gov
The combination of these technologies with traditional catalysis (e.g., dual photoredox/metal catalysis) could unlock unprecedented chemical transformations, providing rapid access to complex piperidine derivatives. researchgate.net
Sustainable Production and Process Intensification
Looking towards industrial-scale synthesis, the development of sustainable and efficient manufacturing processes for this compound is paramount. This involves applying the principles of green chemistry to minimize environmental impact and improve safety.
Key strategies include the use of biocatalytic methods, which avoid heavy metals and operate in aqueous media, and the selection of greener, renewable solvents. mdpi.com The development of synthetic routes from readily available, non-hazardous starting materials is also a critical goal. google.com
Process intensification —the development of smaller, more efficient, and safer production technologies—is a major future direction. cetjournal.it Shifting from traditional batch reactors to continuous flow manufacturing offers numerous advantages, including superior heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. cetjournal.itamanote.com A continuous flow process for the synthesis of this compound, potentially integrating heterogeneous catalysts or immobilized enzymes, would represent a significant advance in its production, making it more cost-effective and environmentally benign.
Q & A
Q. What are the common synthetic routes for 1-Allyl-3-hydroxypiperidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound typically involves alkylation or allylation of a piperidine precursor. For example, alkylation reactions using allyl halides or allyl alcohols under basic conditions (e.g., K₂CO₃) can introduce the allyl group at the 1-position of 3-hydroxypiperidine . Optimization parameters include temperature control (40–80°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., phase-transfer catalysts). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Yield improvements may require iterative adjustments to stoichiometry and reaction time .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization should combine multiple techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the allyl group (δ 5.0–6.0 ppm for vinyl protons) and hydroxyl proton (broad singlet near δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- UV/Vis Analysis : Detect chromophores (e.g., λmax ~204–210 nm for conjugated systems) .
Cross-validation with reference spectra from databases (e.g., PubChem) is essential to ensure structural accuracy.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic or basic byproducts before disposal, following institutional guidelines for organic solvents .
- Emergency Measures : For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with modifications to the allyl group (e.g., substitution with propargyl or benzyl groups) or hydroxyl position.
- Biological Assays : Pair synthetic analogs with in vitro/in vivo assays (e.g., receptor binding or enzyme inhibition studies).
- Data Analysis : Use statistical tools (e.g., multivariate regression) to correlate structural features with activity.
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure experimental rigor .
Q. How should researchers address contradictory data in spectral analysis or biological activity measurements?
- Methodological Answer :
- Repeat Experiments : Verify reproducibility under identical conditions.
- Alternative Techniques : Confirm NMR assignments using 2D techniques (COSY, HSQC) or substitute MS with X-ray crystallography for structural clarity.
- Peer Review : Consult collaborators or literature to identify potential artifacts (e.g., solvent impurities or tautomerism) .
Q. What strategies optimize the enantiomeric purity of this compound for chiral drug development?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric allylation catalysts (e.g., BINOL-derived ligands) to control stereochemistry during synthesis .
- Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation.
- Kinetic Resolution : Optimize reaction conditions to favor one enantiomer through differential reaction rates.
- Quality Control : Validate purity via polarimetry or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
